molecular formula C7H8N2O2S B1310674 Methyl 2-(methylthio)pyrimidine-4-carboxylate CAS No. 64224-67-5

Methyl 2-(methylthio)pyrimidine-4-carboxylate

Cat. No. B1310674
CAS RN: 64224-67-5
M. Wt: 184.22 g/mol
InChI Key: IDXMZCVTPNXTBD-UHFFFAOYSA-N
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Description

“Methyl 2-(methylthio)pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 . It is a solid substance stored under nitrogen at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for “Methyl 2-(methylthio)pyrimidine-4-carboxylate” is 1S/C7H8N2O2S/c1-11-6(10)5-3-4-8-7(9-5)12-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-(methylthio)pyrimidine-4-carboxylate” are not available, pyrimidine derivatives are known to undergo various types of reactions .


Physical And Chemical Properties Analysis

“Methyl 2-(methylthio)pyrimidine-4-carboxylate” is a solid substance with a boiling point of approximately 300.3±15.0 °C at 760 mmHg . It is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Pharmaceutical Raw Material

Methyl 2-(methylthio)pyrimidine-4-carboxylate can be used as a pharmaceutical raw material . This suggests that it can be used in the synthesis of various drugs.

Intermediate in Chemical Synthesis

This compound can also serve as an intermediate in chemical synthesis . This means it can be used in the production of other complex chemicals.

Synthesis of Bicyclic Systems

It can be involved in the synthesis of bicyclic [6 + 6] systems such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds have significant applications in the medical and pharmaceutical fields .

Antiviral Applications

Pyrimidine and its derivatives, which would include Methyl 2-(methylthio)pyrimidine-4-carboxylate, have been proven to have antiviral activity . This suggests potential use in the development of antiviral drugs.

Anticancer Applications

Similarly, these compounds have shown anticancer activity , indicating potential use in cancer treatment research.

Antioxidant Applications

The antioxidant activity of pyrimidine and its derivatives suggests that Methyl 2-(methylthio)pyrimidine-4-carboxylate could be used in the development of drugs or treatments that combat oxidative stress.

Antimicrobial Applications

The antimicrobial activity of pyrimidine and its derivatives suggests potential use in the development of new antimicrobial agents.

Neuroprotective and Anti-neuroinflammatory Agents

A study has shown that triazole-pyrimidine hybrids, which could potentially include Methyl 2-(methylthio)pyrimidine-4-carboxylate, have promising neuroprotective and anti-inflammatory properties . This suggests potential use in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Safety and Hazards

The safety data sheet for “Methyl 2-(methylthio)pyrimidine-4-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper protective measures should be taken when handling this compound.

Future Directions

While specific future directions for “Methyl 2-(methylthio)pyrimidine-4-carboxylate” are not available, research into pyrimidine derivatives continues to be an active area of study, with potential applications in various fields including medicinal chemistry .

properties

IUPAC Name

methyl 2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-4-8-7(9-5)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXMZCVTPNXTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methylthio)pyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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